molecular formula C19H12BrNO4 B5474100 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one

Cat. No.: B5474100
M. Wt: 398.2 g/mol
InChI Key: IBNOZONAIUHATG-JXMROGBWSA-N
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Description

The compound “3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one” is a complex organic molecule that contains several functional groups. It has a bromo-nitrophenyl group, a furyl group, and a phenyl group attached to a propenone backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for each of the functional groups. For instance, the bromo-nitrophenyl group could potentially be synthesized from 2-bromo-4-nitrophenol . The furyl group might be derived from furan through appropriate functionalization reactions. The exact synthetic route would depend on many factors, including the desired yield, cost of starting materials, and necessary reaction conditions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The bromo-nitrophenyl group is likely to be quite reactive, particularly towards nucleophilic aromatic substitution reactions . The furyl group might also participate in certain reactions, particularly if it can be deprotonated to form a furan anion. The propenone backbone could potentially undergo addition reactions at the carbon-carbon double bond.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo-nitrophenyl group could increase its density and boiling point compared to simpler organic compounds. The furyl group might contribute to a higher degree of aromaticity and potentially greater stability .

Safety and Hazards

As with any chemical compound, handling “3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one” would require appropriate safety precautions. The bromo-nitrophenyl group, in particular, could potentially pose hazards due to its reactivity .

Properties

IUPAC Name

(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO4/c20-17-12-14(21(23)24)6-9-16(17)19-11-8-15(25-19)7-10-18(22)13-4-2-1-3-5-13/h1-12H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNOZONAIUHATG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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